3-(Trifluoromethyl)piperidine

Description

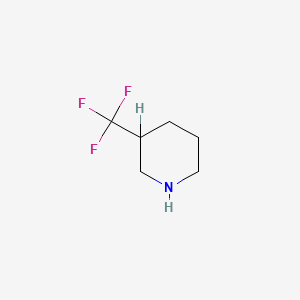

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFJTBDUSVGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375343 | |

| Record name | 3-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-31-0 | |

| Record name | 3-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-(Trifluoromethyl)piperidine, a fluorinated heterocyclic compound, has garnered significant attention in medicinal chemistry and drug discovery. The strategic introduction of a trifluoromethyl (CF₃) group onto the piperidine scaffold profoundly influences the molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, covering its core properties, synthesis methodologies, safety considerations, and its emerging role as a valuable building block in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The incorporation of fluorine atoms, particularly the trifluoromethyl group, into organic molecules is a well-established strategy in modern drug design to enhance a compound's therapeutic potential. The CF₃ group can significantly increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes make trifluoromethylated piperidines, such as this compound, highly sought-after building blocks in the synthesis of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Core Properties of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₃N | [3] |

| Molecular Weight | 153.15 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Density | 1.154 g/mL at 25 °C | [3] |

| Boiling Point | 74-75 °C at 33 mmHg | [3] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.393 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of piperidine shows characteristic signals for the axial and equatorial protons of the ring. For this compound, one would expect a complex pattern of multiplets for the methylene protons, with the proton at the C3 position showing coupling to the fluorine atoms of the CF₃ group.[6][7]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the piperidine ring. The carbon bearing the trifluoromethyl group (C3) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other carbons would also be influenced by the electron-withdrawing nature of the CF₃ group.[6][8][9][10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 153. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the piperidine ring.[11][12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and N-H stretching around 3300-3500 cm⁻¹. Strong C-F stretching bands would be expected in the region of 1000-1350 cm⁻¹.[11][13][14][15]

Synthesis of this compound: Methodologies and Mechanistic Insights

Several synthetic routes have been developed for the preparation of trifluoromethylated piperidines. The choice of a particular method often depends on the desired stereochemistry, the availability of starting materials, and the scale of the synthesis.

General Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Introduction of the Trifluoromethyl Group onto a Pre-existing Piperidine Ring: This approach involves the conversion of a functional group at the 3-position of a piperidine derivative into a trifluoromethyl group.

-

Cyclization of an Acyclic Precursor already containing the Trifluoromethyl Group: This strategy involves the construction of the piperidine ring from a linear molecule that already possesses the trifluoromethyl moiety.

Caption: Overview of synthetic strategies for this compound.

Experimental Protocol: Synthesis from Piperidine-3-carboxylic Acid

This protocol is based on a general method for the fluorination of carboxylic acids to trifluoromethyl groups.

Reaction: Piperidine-3-carboxylic acid + Sulfur Tetrafluoride (SF₄) → this compound

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a pressure-resistant reactor (e.g., a stainless-steel autoclave) is charged with piperidine-3-carboxylic acid (1 equivalent) and a suitable solvent, such as anhydrous hydrogen fluoride (HF) or a high-boiling point inert solvent.

-

Reagent Addition: The reactor is cooled, and sulfur tetrafluoride (SF₄, 1.5-3 equivalents) is carefully condensed into the vessel. Caution: SF₄ is a highly toxic and corrosive gas and must be handled with extreme care using appropriate personal protective equipment and engineering controls.

-

Reaction Conditions: The reactor is sealed and heated to a temperature ranging from 50 to 150 °C with vigorous stirring. The reaction progress is monitored by analyzing aliquots (after safe quenching) by GC-MS or NMR. The reaction time is typically 3-4 hours.

-

Work-up: After completion, the reactor is cooled to room temperature, and the excess pressure is safely vented. The reaction mixture is cautiously poured into ice water.

-

Neutralization and Extraction: The aqueous mixture is neutralized to a pH of approximately 10 with a base, such as sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford this compound.

Causality Behind Experimental Choices:

-

Sulfur Tetrafluoride (SF₄): SF₄ is a potent fluorinating agent capable of converting carboxylic acids directly to trifluoromethyl groups. The use of a pressure reactor is necessary due to the gaseous nature of SF₄ and the elevated temperatures required for the reaction.

-

Anhydrous Conditions: The reaction is sensitive to moisture, as water will react with SF₄ to produce HF and thionyl fluoride. Therefore, anhydrous solvents and reagents are crucial for optimal yield.

-

Basic Work-up: The neutralization step is essential to deprotonate the piperidine nitrogen and facilitate the extraction of the free base product into the organic phase.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.

Role as a Bioisostere

The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group. This substitution can maintain or enhance binding to a target receptor while improving metabolic stability.

Modulation of pKa

The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the piperidine nitrogen. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Case Study: Development of Nav1.7/Nav1.8 Blockers for Pain Management

Recent research in the field of analgesics has focused on the development of selective inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical for pain signaling. A study on the discovery of small molecule blockers for these channels explored the use of a (trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone scaffold.[16][17][18] While not directly this compound, this work highlights the importance of the trifluoromethyl group on a nitrogen-containing six-membered ring in achieving potent and selective inhibition of these pain targets. The trifluoromethyl group in these analogs plays a crucial role in optimizing the binding affinity and overall pharmacological profile of the compounds.[16][17][18]

Caption: The utility of the this compound scaffold in the drug discovery process.

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[3] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working in a poorly ventilated area or with heated material.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a key building block in modern medicinal chemistry, offering a strategic tool for the fine-tuning of molecular properties to achieve desired therapeutic outcomes. Its unique combination of a conformationally flexible piperidine ring and the electronically and sterically influential trifluoromethyl group provides a powerful platform for the design and synthesis of novel drug candidates with enhanced efficacy and improved pharmacokinetic profiles. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of fluorinated scaffolds like this compound in drug discovery is set to expand further.

References

- Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from the product page on the Sigma-Aldrich website.

-

Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

-

ResearchGate. (n.d.). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and Analogs as Small Molecule Nav1.7/ Nav1.8 Blockers for the Treatment of Pain. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-methyl-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}piperidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-(R)-(3-fluoropyrrolidin-1-yl)(6-((5-2-yl)-Patel-Peltier/f6a3b0e8e0c9c7e8d7a9b8e9b8e8d8c8c8c8c8c8]([Link]

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

-

Storer, I. A., et al. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Bioorganic & Medicinal Chemistry Letters, 27(21), 4831–4836. [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

SpectraBase. (n.d.). (2S,6S)-2-nonyl-6-(trifluoromethyl)piperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

SMU Scholar. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. Retrieved from [Link]

-

Wang, W., et al. (2025). Discovery of Novel Nav1.7-Selective Inhibitors with the 1 H-Indole-3-Propionamide Scaffold for Effective Pain Relief. Research (Wash D C), 8, 0599. [Link]

-

Nakagawa, T., et al. (2020). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics, 12(10), 934. [Link]

-

ACS Publications. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. Discovery of Novel Nav1.7-Selective Inhibitors with the 1 H-Indole-3-Propionamide Scaffold for Effective Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-(三氟甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Trifluormethyl)piperidin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. H25851.03 [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. N-(3-Trifluoromethylphenyl)piperazine(15532-75-9) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 13. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 14. Piperidine [webbook.nist.gov]

- 15. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 16. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-(Trifluoromethyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The strategic introduction of a trifluoromethyl (CF₃) group onto this scaffold, creating 3-(Trifluoromethyl)piperidine, imparts a unique and highly desirable set of properties. The CF₃ group is a powerful modulator of physicochemical and biological characteristics, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity by altering electronic properties.[3]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its properties and the rationale for its application, offering field-proven insights into its synthesis, reactivity, and handling.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development.

Physicochemical Properties

The properties of this compound are summarized below. These data are critical for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 768-31-0 | [4] |

| Molecular Formula | C₆H₁₀F₃N | [4][5] |

| Molecular Weight | 153.15 g/mol | [6][4] |

| Appearance | Clear colorless to pale yellow liquid | [7] |

| Density | 1.154 g/mL at 25°C | [6] |

| Boiling Point | 74-75°C at 33 mmHg | [6] |

| Refractive Index | n20/D 1.393 | [6] |

| pKa (Predicted) | 8.99 ± 0.10 | [5] |

| Flash Point | 28°C (82.4°F) - closed cup | [6] |

| Storage | 2-8°C, under inert atmosphere | [6] |

| Sensitivity | Air Sensitive | [5] |

Causality Insight: The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's properties. It lowers the pKa compared to unsubstituted piperidine (pKa ≈ 11.1), making the nitrogen lone pair less basic. This inductive effect is a key consideration for its reactivity and its behavior in biological systems.

Spectroscopic Signature

While specific spectra are lot-dependent, the expected spectroscopic characteristics provide a blueprint for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons (CH and CH₂ groups) typically in the 1.5-3.5 ppm range. The proton on the carbon bearing the CF₃ group (C3) will be significantly influenced by the fluorine atoms.

-

¹³C NMR: The carbon spectrum will feature a characteristic quartet for the trifluoromethyl carbon (C in CF₃) due to C-F coupling, typically observed around 125 ppm. The other carbons of the piperidine ring will appear in the aliphatic region.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching bands in the 1100-1350 cm⁻¹ region. N-H stretching for the secondary amine will appear as a moderate band around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 153. A prominent fragmentation pattern would involve the loss of the trifluoromethyl group ([M-CF₃]⁺).

Part 2: Synthesis, Reactivity, and Strategic Applications

The utility of this compound as a building block is defined by its synthesis and subsequent chemical transformations.

Synthesis: Enantioselective Hydrogenation

An efficient and modern approach to synthesizing chiral trifluoromethyl-substituted piperidines involves the asymmetric hydrogenation of the corresponding pyridinium salts.[8] This method is advantageous as it can generate multiple stereocenters in a single step with high enantioselectivity.

-

Core Principle: The strong electron-withdrawing effect of the trifluoromethyl group activates the pyridine ring, making it more susceptible to hydrogenation compared to electron-rich or neutral pyridine systems.[8] This increased reactivity is a key mechanistic advantage.

-

Catalyst System: The reaction typically employs an Iridium-based catalyst with a chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene) to induce enantioselectivity.

The general workflow is depicted below:

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the secondary amine nitrogen. This functionality allows for a wide range of derivatization reactions crucial for building more complex drug candidates.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations are fundamental in drug discovery for attaching the piperidine scaffold to other parts of a molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 768-31-0 [sigmaaldrich.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

An In-depth Technical Guide to 3-(Trifluoromethyl)piperidine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the 3-(Trifluoromethyl)piperidine Motif

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere for a methyl group or chlorine atom, onto this privileged scaffold has emerged as a powerful tactic in drug design.[2][3] The trifluoromethyl group's unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2]

This technical guide provides a comprehensive overview of this compound, a key building block that leverages these synergistic advantages. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthesis and reactivity, and its burgeoning applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application in research and development.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C6H10F3N | [4] |

| Molecular Weight | 153.15 g/mol | [4][5] |

| CAS Number | 768-31-0 | [4][5] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Density | 1.154 g/mL at 25 °C | [5] |

| Boiling Point | 74-75 °C at 33 mmHg | [5] |

| Refractive Index (n20/D) | 1.393 | [5] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for the parent this compound is limited, we can infer its characteristic spectroscopic features from data on closely related analogues and general principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The proton at the C3 position, bearing the trifluoromethyl group, would likely appear as a complex multiplet due to coupling with adjacent protons and the fluorine atoms of the CF3 group. The N-H proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would display distinct signals for the five piperidine carbons. The C3 carbon, directly attached to the electron-withdrawing CF3 group, would be shifted downfield. The CF3 carbon itself would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR would show a singlet for the three equivalent fluorine atoms of the CF3 group.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by C-H stretching vibrations of the piperidine ring around 2850-2950 cm⁻¹. A key feature would be the strong C-F stretching absorptions, typically observed in the 1000-1350 cm⁻¹ region. The N-H stretching vibration would appear as a broad band in the 3300-3500 cm⁻¹ range.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 153. Fragmentation patterns would involve the loss of the trifluoromethyl group or cleavage of the piperidine ring. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound and its derivatives.[6][7][8]

Synthesis and Reactivity: A Practical Guide

The synthetic accessibility of this compound is crucial for its widespread use. The primary route involves the catalytic hydrogenation of its aromatic precursor, 3-(trifluoromethyl)pyridine.

Synthesis via Catalytic Hydrogenation

The reduction of the electron-deficient pyridine ring in 3-(trifluoromethyl)pyridine is a robust and scalable method for the synthesis of this compound.[9][10][11][12]

Experimental Protocol: Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridine

Figure 1. Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reactor vessel, combine 3-(trifluoromethyl)pyridine (1.0 eq) and a catalytic amount of platinum(IV) oxide (PtO2, ~5 mol%) in glacial acetic acid.[9]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen and stir the mixture vigorously at room temperature for 6-10 hours.[9]

-

Work-up: After the reaction is complete, carefully vent the reactor. Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.[9]

This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

Reactivity Profile: N-Alkylation and Beyond

The secondary amine of this compound is a key functional handle for further synthetic transformations, most notably N-alkylation.

Experimental Protocol: General N-Alkylation

Figure 2. General workflow for N-alkylation of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K2CO3, 1.5 eq).

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or distillation.[13]

Conformational Analysis: The Influence of the Trifluoromethyl Group

The conformational preference of substituents on a piperidine ring is a critical determinant of a molecule's biological activity. In the case of this compound, the bulky and highly electronegative trifluoromethyl group significantly influences the conformational equilibrium.

Computational and experimental studies on substituted piperidines have shown that upon protonation of the piperidine nitrogen, there is a notable stabilization of the axial conformer for electronegative substituents.[14] This is attributed to favorable electrostatic interactions between the positively charged nitrogen and the partial negative charge on the substituent.[14] Therefore, in acidic environments, such as those found in many biological systems, the axial conformation of the trifluoromethyl group in this compound is likely to be significantly populated. This conformational bias can be exploited in drug design to orient other parts of the molecule in a specific manner for optimal target engagement.

Applications in Drug Discovery and Development

The this compound scaffold is increasingly being incorporated into drug candidates targeting a range of therapeutic areas, with a particular emphasis on neurological disorders.

Central Nervous System (CNS) Drug Candidates

The introduction of a trifluoromethyl group can enhance brain penetration by increasing lipophilicity, a desirable property for CNS-active drugs.[15]

-

Modulators of N-Methyl-D-Aspartate (NMDA) Receptors: Derivatives of 3-fluoropiperidine, a close analog of this compound, have been investigated as negative allosteric modulators (NAMs) of the GluN2B subtype of the NMDA receptor for the potential treatment of major depressive disorder.[16] The fluorine-containing substituent plays a crucial role in modulating the pharmacological properties of these compounds.

-

Arylpiperazine Derivatives for Neurological Disorders: The arylpiperazine scaffold is a well-established pharmacophore in many CNS-active agents.[17] The incorporation of a trifluoromethylpiperidine moiety into such scaffolds offers a promising avenue for the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and depression.[17]

Oncology

The piperidine scaffold is also prevalent in the design of anticancer agents.

-

HDM2-p53 Inhibitors: Gem-disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[18] In these inhibitors, trifluoromethyl-substituted aromatic moieties are often employed to enhance binding affinity. The this compound core provides a rigid scaffold to present these groups effectively.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[19][20]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[19][21][22]

Conclusion

This compound is a valuable and increasingly important building block in modern drug discovery. Its unique combination of a conformationally defined piperidine core and the modulating effects of the trifluoromethyl group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The synthetic accessibility of this compound, coupled with its demonstrated utility in the development of CNS-active agents and oncology therapeutics, ensures that the this compound scaffold will continue to be a privileged motif in the pursuit of novel and effective medicines.

References

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research, 8(7), 148-154. (URL: not available)

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). Journal of Medicinal Chemistry, 58(15), 6235-6248. (URL: [Link])

-

Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry – A European Journal, 26(65), 14818. (URL: [Link])

-

Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. (2008). (URL: [Link])

-

The conformational preferences of 3-fluoropiperidine (1) and... - ResearchGate. (URL: [Link])

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis, 10(20), 12052-12057. (URL: [Link])

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry – A European Journal, 26(28), 6141-6146. (URL: [Link])

-

Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1991). Journal of Computer-Aided Molecular Design, 5(3), 205-212. (URL: [Link])

-

Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). Nature Chemistry. (URL: [Link])

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (URL: [Link])

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])

-

Synthesis of N-methyl-3-(m-trifluoromethylphenyl)-piperidine - PrepChem.com. (URL: [Link])

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. (URL: [Link])

-

Structure of trifluoromethyl piperidine derivative - ResearchGate. (URL: [Link])

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

-

1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. (URL: [Link])

-

Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. (2017). Journal of Pharmacology and Experimental Therapeutics, 363(1), 110-124. (URL: [Link])

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. (URL: [Link])

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. (URL: [Link])

-

GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. (URL: [Link])

-

New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). (2003). Journal of Mass Spectrometry, 38(9), 971-981. (URL: [Link])

-

Examples of trifluoromethyl motif containing CNS-acting drugs. - ResearchGate. (URL: [Link])

-

Mass spectra of the three trifluoromethylated underivatized piperazines in this study. (URL: [Link])

-

This compound (97%) - Amerigo Scientific. (URL: [Link])

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2022). Current Drug Targets, 23(10), 963-983. (URL: [Link])

-

New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. (2003). Journal of Mass Spectrometry, 38(9), 971-981. (URL: [Link])

-

Piperazine, 1-[3-(trifluoromethyl)phenyl]- - the NIST WebBook. (URL: [Link])

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(25), 4443-4467. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 3-(Trifluormethyl)piperidin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. abdurrahmanince.net [abdurrahmanince.net]

- 22. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility Profile of 3-(Trifluoromethyl)piperidine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-(Trifluoromethyl)piperidine in organic solvents, a critical parameter for its application in pharmaceutical research and development. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes foundational principles of solubility, the physicochemical impact of the trifluoromethyl group, and the known properties of the piperidine scaffold to provide a robust predictive framework. Furthermore, detailed experimental protocols are presented to empower researchers to determine precise solubility values in their laboratories. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to effectively formulate and utilize this compound in their synthetic and developmental workflows.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle. The introduction of a trifluoromethyl (CF₃) group to this structure, as in this compound, offers medicinal chemists a powerful tool to modulate a molecule's characteristics. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and alter the basicity of the piperidine nitrogen, all of which can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Understanding the solubility of this building block in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Framework: Factors Governing the Solubility of this compound

The solubility of a compound in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces dictates the extent to which a solute will dissolve.

For this compound, the key structural features influencing its solubility are:

-

The Piperidine Ring: A saturated heterocyclic amine, the piperidine ring itself has a degree of polarity due to the nitrogen atom. It can act as a hydrogen bond acceptor.

-

The Trifluoromethyl Group: The highly electronegative fluorine atoms create a strong dipole moment in the C-F bonds, making the CF₃ group a polar moiety.[1] However, the overall effect of the CF₃ group is an increase in lipophilicity, which can favor solubility in less polar organic solvents.[1]

-

The Secondary Amine: The N-H proton of the piperidine ring can act as a hydrogen bond donor, enhancing solubility in protic solvents.

The interplay of these factors suggests that this compound will exhibit a nuanced solubility profile across different classes of organic solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The secondary amine can act as a hydrogen bond donor, and the nitrogen and trifluoromethyl group can act as hydrogen bond acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | The permanent dipole of this compound will interact favorably with the dipoles of these solvents. The lack of strong hydrogen bonding in the solvent will not hinder dissolution. |

| Nonpolar | Hexane, Toluene | Moderate to Low | The increased lipophilicity imparted by the trifluoromethyl group will lead to some solubility in nonpolar solvents. However, the polar nature of the piperidine ring and the CF₃ group will limit miscibility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines two common and reliable methods.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining equilibrium solubility.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a sealed vial.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solute has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe and filter to remove any suspended particles.

-

Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in mg/mL or other desired units by dividing the mass of the dissolved solute by the volume of the solvent used.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore or for use with a universal detector like a refractive index detector in HPLC.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Dilution: Accurately dilute a known volume of the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same method used to generate the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Visualizing the Concepts

Solvent-Solute Interactions

Caption: Dominant intermolecular forces between this compound and different solvent classes.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using gravimetric and spectroscopic methods.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide range of organic solvents is currently lacking, a strong predictive understanding can be derived from its molecular structure. The presence of both a polar piperidine ring and a lipophilic trifluoromethyl group suggests a broad solubility in many common organic solvents, particularly those with moderate to high polarity. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a reliable means of determination. A thorough understanding of the solubility of this key building block is essential for its effective application in the synthesis and development of novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemBK. This compound.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- Hovione.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- PubMed Central.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. This compound 97 768-31-0.

- EXPERIMENT 1 DETERMIN

- PubMed.

- Khan Academy. Solubility of organic compounds.

- Wikipedia. Trifluoromethyl group.

- SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

- Thermo Scientific Chemicals. This compound, 97% 1 g.

- Santa Cruz Biotechnology. This compound.

- PubMed Central. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- Solubility of Things. Piperidine.

- ACS Publications. Accessing (Multi)

- PubChem. Piperidine.

- Sigma-Aldrich. This compound 97 768-31-0.

- Aaronchem. 3-methyl-5-(trifluoromethyl)piperidine hydrochloride.

Sources

Navigating the Acquisition of 3-(Trifluoromethyl)piperidine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Trifluoromethyl)piperidine, a fluorinated heterocyclic building block, is of increasing importance in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth analysis of the supplier landscape, cost structure, and underlying synthetic considerations for this critical reagent. A comprehensive understanding of these factors is paramount for researchers and procurement managers to make informed decisions that impact project timelines, budgetary constraints, and the quality of downstream research.

Introduction: The Strategic Value of the this compound Moiety

The piperidine ring is a ubiquitous scaffold in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The strategic introduction of a trifluoromethyl group, a bioisostere for a methyl group or a chlorine atom, offers several advantages:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile of a drug candidate.

-

Enhanced Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-target interactions and reducing off-target effects.

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding affinity.

Given these beneficial properties, the demand for this compound as a key starting material and building block in the synthesis of novel therapeutics is on the rise.

The Supplier Landscape: From Catalogues to Custom Synthesis

The acquisition of this compound can be broadly categorized into three tiers of suppliers, each catering to different scales and requirements of the research and development pipeline.

Tier 1: Catalogue Suppliers (Gram to 100-gram scale)

These suppliers are the primary source for small quantities of the compound required for initial screening, lead optimization, and proof-of-concept studies. They offer the convenience of off-the-shelf availability and well-documented quality control.

| Supplier | Product Number (Example) | Purity (Typical) | Price (USD/1g) | Notes |

| Sigma-Aldrich (Merck) | 665495 | 97% | ~$92 - $132[2] | Widely available globally with extensive documentation. |

| Thermo Scientific (Fisher) | H25851 | 97% | ~$190[3][4] | Offers various pack sizes and has strong distribution channels. |

| Santa Cruz Biotechnology | sc-267073 | ≥97% | Price upon request | Focus on research-grade biochemicals. |

| Matrix Scientific | 007094 | 99% | Price upon request | Specializes in fine chemicals and building blocks. |

Note: Prices are subject to change and may vary based on region and institutional discounts. It is always advisable to obtain a current quote.

Tier 2: Semi-Bulk and Bulk Suppliers (Kilogram Scale)

As a project progresses to preclinical and early-phase development, the demand for this compound increases to the kilogram scale. At this stage, sourcing from specialized bulk suppliers, often based in China and India, becomes more cost-effective.

| Supplier Type | Key Characteristics | Indicative Price Range (USD/kg) |

| Chinese Manufacturers/Trading Platforms (e.g., Made-in-China.com) | Offer competitive pricing but require careful vetting of supplier credentials and quality control processes. | $10 - $700 (highly variable)[5] |

| Indian Manufacturers/Trading Platforms (e.g., IndiaMART) | A large number of suppliers offering a wide range of piperidine derivatives.[6][7] Quality and consistency can vary. | Price upon request, often competitive. |

Caution: When sourcing from these platforms, it is crucial to request and verify certificates of analysis, and potentially conduct independent quality control testing.

Tier 3: Custom Synthesis and Contract Manufacturing Organizations (CMOs)

For proprietary derivatives of this compound or when a specific, non-catalogue isomer or purity profile is required, custom synthesis providers and CMOs are the ideal partners. Many companies specialize in the synthesis of fluorinated heterocycles.[8][9][10][11]

Key Services Offered by CMOs:

-

Route scouting and process development

-

Scale-up from gram to multi-kilogram and pilot plant scale

-

GMP (Good Manufacturing Practice) production for clinical trial materials

-

Analytical method development and validation

Engaging with a CMO is a strategic decision for later-stage drug development, ensuring a reliable and compliant supply chain.

Deconstructing the Cost: A Look at the Synthesis of this compound

The cost of this compound is intrinsically linked to the complexity, efficiency, and scalability of its synthesis. Understanding the common synthetic routes provides valuable insight into the factors that drive its price.

Primary Synthetic Pathways

Several synthetic strategies have been developed to access trifluoromethylated piperidines. The choice of route for commercial production often depends on the cost and availability of starting materials, the number of synthetic steps, and the robustness of the chemistry for scale-up.

Diagram 1: Major synthetic approaches to this compound.

Route A: Hydrogenation of 3-(Trifluoromethyl)pyridine

This is one of the most direct and commonly employed methods for the synthesis of this compound, particularly at an industrial scale.[12][13]

-

Starting Material: 3-(Trifluoromethyl)pyridine. The cost of this starting material is a significant contributor to the final price. China is a major producer of trifluoromethylpyridines.[14]

-

Process: The hydrogenation of the pyridine ring is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), under pressure.

-

Advantages: This route is often high-yielding and relatively straightforward to scale up.

-

Challenges: The reaction may require specialized high-pressure reactor systems. Catalyst poisoning can be an issue if the starting material is not of sufficient purity.

Experimental Protocol: Hydrogenation of 3-(Trifluoromethyl)pyridine

-

A solution of 3-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol, acetic acid) is charged into a high-pressure reactor.

-

A catalytic amount of palladium on carbon (e.g., 5-10 mol%) is added.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi).

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-80 °C) until the reaction is complete (monitored by GC or LC-MS).

-

Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Route B: Cyclization of Acyclic Precursors

This approach involves the construction of the piperidine ring from a linear precursor already containing the trifluoromethyl group.

-

Starting Materials: These can vary but often involve multi-step syntheses to prepare the necessary acyclic starting material.

-

Process: Intramolecular cyclization reactions, such as reductive amination of an amino-aldehyde or a Michael addition followed by cyclization, are employed.[15]

-

Advantages: This route can offer greater flexibility for the synthesis of substituted derivatives.

-

Challenges: The synthesis of the acyclic precursor can be lengthy and may result in a lower overall yield, making it less cost-effective for the parent compound.

Route C: Asymmetric Synthesis

For applications where a single enantiomer of this compound is required, asymmetric synthesis is necessary.

-

Starting Materials: This can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

-

Process: Enantioselective hydrogenation of prochiral pyridinium salts or stereoselective cyclization reactions are common strategies.[16]

-

Advantages: Provides access to enantiomerically pure material, which is often essential for pharmaceutical applications.

-

Challenges: These routes are typically more complex, require more expensive reagents and catalysts, and may involve challenging separations, leading to a significantly higher cost.

Cost-Driving Factors

Diagram 2: Key factors influencing the cost of this compound.

-

Cost of Starting Materials: The price of 3-(trifluoromethyl)pyridine or other advanced precursors is a primary cost driver.

-

Number of Synthetic Steps and Overall Yield: Longer synthetic routes with lower overall yields will invariably lead to a more expensive final product.

-

Scale of Production: As with most chemicals, the cost per kilogram decreases significantly with increasing scale due to economies of scale in manufacturing.

-

Purity Requirements: Higher purity specifications (e.g., >99%) require more rigorous purification steps (e.g., fractional distillation, chromatography), which adds to the cost.

-

Stereochemistry: The synthesis of a single enantiomer is significantly more expensive than the racemic mixture.

Technical Specifications and Quality Control: A Self-Validating System

For researchers and drug development professionals, ensuring the quality and consistency of this compound is non-negotiable. A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch.

Typical Technical Specifications:

| Parameter | Specification | Analytical Method | Importance in Drug Development |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | A basic check for gross contamination or degradation. |

| Purity (Assay) | ≥97% (typically >98%) | Gas Chromatography (GC), Quantitative NMR (qNMR) | Ensures the correct amount of the desired compound is used in subsequent reactions, impacting stoichiometry and yield calculations. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the molecular structure and identity of the compound. |

| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with many chemical reactions, particularly those involving water-sensitive reagents. |

| Residual Solvents | Varies by process | Headspace GC-MS | Residual solvents from the synthesis can be toxic or interfere with downstream chemistry. |

| Elemental Analysis | Conforms to theoretical values | Combustion Analysis | Provides further confirmation of the empirical formula and purity. |

Why This Matters:

-

Reproducibility: Consistent purity and impurity profiles are essential for the reproducibility of experimental results.

-

Downstream Reactions: Certain impurities can poison catalysts or lead to the formation of unwanted byproducts in subsequent synthetic steps.

-

Regulatory Compliance: For later-stage development, a well-characterized compound with a clear impurity profile is a regulatory requirement.

Conclusion and Recommendations

The acquisition of this compound is a critical step in many drug discovery and development programs. A thorough understanding of the supplier landscape, cost drivers, and underlying synthetic chemistry is essential for making strategic sourcing decisions.

Key Recommendations:

-

For early-stage research (mg to g scale): Prioritize reliability and speed by sourcing from established catalogue suppliers. The premium cost is justified by the assurance of quality and rapid delivery.

-

For process development and preclinical studies (g to kg scale): Begin to explore semi-bulk and bulk suppliers, but insist on sample validation and comprehensive CoAs.

-

For clinical development and commercialization (multi-kg to tonne scale): Engage with reputable CMOs with expertise in fluorination chemistry and GMP manufacturing. This will ensure a robust and compliant supply chain.

By approaching the procurement of this compound with a comprehensive technical understanding, researchers and drug development professionals can mitigate risks, optimize resource allocation, and ultimately accelerate their path to innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 20). Custom Synthesis of Fluorinated Heterocycles for Pharma: A Supplier's Perspective. Retrieved from [Link]

-

MolecuNav. (n.d.). Custom Synthesis. Retrieved from [Link]

-

Menadiona. (n.d.). Contract Manufacturing Organization (CMO). Retrieved from [Link]

-

African Rock Art. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Bourns, A. N., Embleton, H. W., & Hansuld, M. K. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 1-4. [Link]

-

Kliachyna, M. A., & Komarov, I. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Yoshino, H., & Imoto, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156-164. [Link]

-

PharmaSource. (n.d.). Contract Manufacturing (CMO/CDMO). Retrieved from [Link]

-

Singh, R. P., & Kumar, S. (2022). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2021). Angewandte Chemie International Edition, 60(1), 1-7. [Link]

-

Chen, M. W., Ye, Z. S., Chen, Z. P., Wu, B., & Zhou, Y. G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic & Biomolecular Chemistry, 13(19), 5431-5434. [Link]

-

Wiesenfeldt, M. P., Knecht, T., Schlepphorst, C., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11463-11469. [Link]

-

ResearchGate. (2022, May). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

-

ResearchGate. (2006, August 6). A Simple Stereoselective Route to α-Trifluoromethyl Analogues of Piperidine Alkaloids. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Zauba. (n.d.). 3 Trifluoromethyl Pyridine Imports. Retrieved from [Link]

-

Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11463–11469. [Link]

-

ResearchGate. (2021). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). Piperidine in Hyderabad, Telangana. Retrieved from [Link]

-

IndiaMART. (n.d.). Piperidine - Hexahydropyridine Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

-

MDPI. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

-

ACS Publications. (2020). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Retrieved from [Link]

Sources

- 1. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 2. This compound 97 768-31-0 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dir.indiamart.com [dir.indiamart.com]

- 7. dir.indiamart.com [dir.indiamart.com]

- 8. aceschem.com [aceschem.com]

- 9. nbinno.com [nbinno.com]

- 10. amfluoro.com [amfluoro.com]

- 11. molecunav.com [molecunav.com]

- 12. abbviecontractmfg.com [abbviecontractmfg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. zauba.com [zauba.com]

- 15. mdpi.com [mdpi.com]

- 16. Contract Manufacturing - McGuff Pharmaceuticals, Inc. [mcguffpharmaceuticals.com]

The Strategic Importance of 3-(Trifluoromethyl)piperidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of 3-(Trifluoromethyl)piperidine, a crucial building block in contemporary medicinal chemistry, is now available for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of its commercial availability, synthetic pathways, and strategic applications, underscoring its significance in the design of next-generation therapeutics.

Introduction: The Value Proposition of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and natural products, prized for its favorable physicochemical properties and ability to confer aqueous solubility.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged structure can dramatically enhance a molecule's therapeutic potential. The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles and enhanced efficacy.[3] Specifically, the 3-position of the piperidine ring offers a key vector for introducing the trifluoromethyl moiety, influencing the molecule's conformation and interaction with biological targets. This guide focuses on the racemic mixture and touches upon the availability of chiral variants of this compound.

Commercial Availability and Physicochemical Properties

This compound is readily accessible as a research chemical from several major suppliers. The compound, identified by its CAS Number 768-31-0, is typically offered at a purity of 97% or greater. It is also available as a hydrochloride salt, which can offer improved handling and solubility characteristics.[4]

| Property | Value | Source(s) |

| CAS Number | 768-31-0 | |

| Molecular Formula | C6H10F3N | |

| Molecular Weight | 153.15 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 74-75 °C at 33 mmHg | |

| Density | 1.154 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.393 | |

| Purity | ≥96-97% | [5] |

Table 1: Physicochemical Properties of this compound

Major Commercial Suppliers:

A comparative overview of offerings from prominent chemical suppliers is presented below. Researchers are advised to consult the respective company websites for the most current pricing and availability.

| Supplier | Product Name | Purity | Available Forms |

| Sigma-Aldrich | This compound | 97% | Free base, Hydrochloride |

| Thermo Scientific | This compound, 97% | 97% | Free base |

| BLDpharm | (S)-3-(Trifluoromethyl)piperidine hydrochloride | Not specified | (S)-enantiomer hydrochloride |

Table 2: Comparison of Commercial Suppliers for this compound and its Derivatives

Synthetic Routes and Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: the reduction of a pre-functionalized pyridine ring and the direct fluorination of a piperidine precursor.

Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridine

A prevalent and atom-economical method for synthesizing this compound is the catalytic hydrogenation of commercially available 3-(trifluoromethyl)pyridine. This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine.

Figure 1: General workflow for the catalytic hydrogenation of 3-(trifluoromethyl)pyridine.

Various catalysts can be employed for this transformation, with platinum group metals being particularly effective.[6] While specific conditions can vary, a general protocol often involves the use of a catalyst such as platinum(IV) oxide (PtO2) under a hydrogen atmosphere.[6] The use of an acidic solvent like glacial acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, thereby facilitating reduction.[6] Rhodium-based catalysts, such as Rh2O3, have also been shown to be effective under mild conditions.[7]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Substituted Pyridines

-

Step 1: Reaction Setup A solution of the substituted pyridine (e.g., 3-(trifluoromethyl)pyridine) (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.[6]

-

Step 2: Catalyst Addition A catalytic amount of platinum(IV) oxide (PtO2, e.g., 5 mol%) is carefully added to the solution.[6]

-

Step 3: Hydrogenation The reactor is sealed and purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50-70 bar). The reaction mixture is stirred vigorously at room temperature for 6-10 hours.[6]

-

Step 4: Work-up Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).[6]

-

Step 5: Purification The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired piperidine derivative.[6]

Fluorination of Piperidine-3-carboxylic Acid (Nipecotic Acid)

An alternative approach involves the direct fluorination of a piperidine precursor, such as nipecotic acid (piperidine-3-carboxylic acid). This method utilizes a fluorinating agent to convert the carboxylic acid functionality into a trifluoromethyl group.

Figure 2: Synthetic pathway from nipecotic acid to this compound.

A patent describes a method where nipecotic acid is treated with sulfur tetrafluoride (SF4) in a suitable solvent.[8] The reaction proceeds by converting the carboxylic acid to the trifluoromethyl group. This method can be advantageous when starting from chiral pool materials to access enantiomerically enriched products.

Exemplary Patented Procedure:

A mixture of 1 mole part of piperidinecarboxylic acid, 1.5-3 mole parts of SF4, and a mixed solvent is heated to 50-150 °C with stirring for 3-4 hours. After cooling, the reaction mixture is introduced into ice water, neutralized with sodium hydroxide to a pH of 10, and extracted. The product is then obtained by distillation of the extract.[8]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a 3-trifluoromethyl group into a piperidine-containing drug candidate can profoundly influence its biological activity. The electron-withdrawing nature of the -CF3 group can alter the pKa of the piperidine nitrogen, affecting its interaction with biological targets. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation.[3]

The versatility of the this compound scaffold allows for further functionalization at the nitrogen atom, enabling its incorporation into a wide range of molecular architectures targeting diverse therapeutic areas, including central nervous system disorders, infectious diseases, and oncology.[1]

Analytical Characterization

The structural confirmation of this compound and its derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the piperidine ring protons. The protons on the carbon bearing the trifluoromethyl group and the adjacent methylene groups would exhibit characteristic shifts.

-

¹³C NMR: The carbon spectrum would show signals for the five distinct carbons of the piperidine ring, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself would also be observable.

-

¹⁹F NMR: The fluorine NMR would display a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

While a publicly available, experimentally determined spectrum for this compound is not readily found, spectral data for structurally similar compounds such as 1-(3-(Trifluoromethyl)phenyl)piperazine can provide valuable comparative information.[10][11]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of this compound (153.15 g/mol ), along with characteristic fragmentation patterns of the piperidine ring. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing the purity of the compound.[10]

Conclusion

This compound stands as a valuable and commercially accessible building block for medicinal chemists. Its unique combination of a privileged piperidine scaffold and the powerful trifluoromethyl group offers a compelling strategy for optimizing the properties of drug candidates. The well-established synthetic routes, primarily through the hydrogenation of the corresponding pyridine, ensure its continued availability for research and development. As the demand for more effective and safer therapeutics grows, the strategic application of this compound in drug design is poised to expand, further solidifying its role as a key component in the modern drug discovery toolbox.

References

-

Popowicz, G. M., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6364-6389. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4296, 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838.

-

NIST. Piperazine, 1-[3-(trifluoromethyl)phenyl]-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

ResearchGate. Structure of trifluoromethyl piperidine derivative. [Link]

-

Tradeindia. Piperidine Manufacturers, Suppliers, Dealers & Prices. [Link]

-